molecular formula C18H11Cl2N3S B11536881 N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine CAS No. 5265-01-0

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine

Cat. No.: B11536881
CAS No.: 5265-01-0
M. Wt: 372.3 g/mol
InChI Key: JFOYBKAFUXCSDI-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine is a chemical compound with the following structure:

Structure: this compound\text{Structure: } \text{this compound} Structure: this compound

This compound belongs to the class of benzimidazole derivatives and contains both benzimidazole and thiophene moieties. Benzimidazoles are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine can participate in various chemical reactions, including:

    Nitration: As described above, it serves as a key intermediate in the synthesis of herbicides.

    Substitution: The chloro substituents make it susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group could yield an amino derivative.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Agrochemicals: As an intermediate for herbicides like Sulfentrazone.

    Medicinal Chemistry: It may have potential pharmaceutical applications.

    Materials Science: Its unique structure could lead to novel materials.

Mechanism of Action

The exact mechanism of action remains an area of research. understanding its interactions with molecular targets and pathways is crucial for further exploration.

Properties

CAS No.

5265-01-0

Molecular Formula

C18H11Cl2N3S

Molecular Weight

372.3 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C18H11Cl2N3S/c19-11-3-5-14(15(20)8-11)18-22-16-6-4-12(9-17(16)23-18)21-10-13-2-1-7-24-13/h1-10H,(H,22,23)

InChI Key

JFOYBKAFUXCSDI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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